molecular formula C11H15NO4S B2787443 4-[Ethyl(ethylsulfonyl)amino]benzoic acid CAS No. 952915-21-8

4-[Ethyl(ethylsulfonyl)amino]benzoic acid

Cat. No.: B2787443
CAS No.: 952915-21-8
M. Wt: 257.3
InChI Key: VICCVJWRFZIBTE-UHFFFAOYSA-N
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Description

4-[Ethyl(ethylsulfonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.3. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethyl(ethylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-12(17(15,16)4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCVJWRFZIBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Nanoscale Infrared Spectroscopy for Surface Chemistry

Nanoscale infrared spectroscopy, particularly through techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), offers a powerful method for chemical analysis with spatial resolution down to the nanometer scale. spectroscopyonline.compsu.edunih.gov This capability is crucial for understanding the surface chemistry of molecules like 4-[Ethyl(ethylsulfonyl)amino]benzoic acid, especially when they are part of a self-assembled monolayer (SAM) or adsorbed onto a substrate.

By combining the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, AFM-IR can probe the vibrational signatures of specific functional groups on a surface. nih.gov For this compound, this would allow for the direct investigation of the orientation and coordination of the carboxylic acid and ethylsulfonylamino groups at an interface. For instance, studies on similar benzoic acid derivatives have used nanoscale IR to probe the distribution of carboxylate coordination states, which is critical for applications such as inhibiting atomic layer deposition (ALD). mdpi.com This technique could differentiate between states where the carboxylic acid is protonated (-COOH), deprotonated and unbound (-COO⁻), or coordinated to a surface in a monodentate or bidentate fashion. Similarly, the characteristic vibrational bands of the sulfonyl group (O=S=O) could be mapped to determine its orientation and interaction with the underlying substrate, providing a detailed picture of the interfacial chemistry.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of a molecule. The molecular formula for this compound is C₁₁H₁₅NO₄S. chemicalbook.com HRMS can measure the mass of the molecular ion with sufficient precision (typically to within 5 parts per million, ppm) to confirm this specific formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: HRMS Data for Molecular Formula Verification of C₁₁H₁₅NO₄S
ParameterValue
Molecular FormulaC₁₁H₁₅NO₄S
Theoretical Exact Mass ([M+H]⁺)258.0795
Hypothetical Observed Mass ([M+H]⁺)258.0792
Mass Difference (mDa)-0.3
Error (ppm)-1.16

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry fragments the molecule in a reproducible manner, creating a unique fingerprint that helps to confirm its structure. The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) would be expected to show characteristic losses of its functional groups.

Key fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the nitrogen and sulfur atoms and the loss of the carboxylic acid group. nih.govlibretexts.org For example, α-cleavage next to the nitrogen could result in the loss of an ethyl radical. The sulfonyl group is also a common leaving group. The analysis of these fragments allows for the piecewise reconstruction of the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation Pattern for this compound
Predicted m/zProposed Fragment IdentityNeutral Loss
257[M]⁺ (Molecular Ion)-
212[M - COOH]⁺Carboxyl radical
194[M - SO₂ - H]⁺Sulfur dioxide and hydrogen
164[M - SO₂C₂H₅]⁺Ethylsulfonyl radical
120[H₂NC₆H₄COOH]⁺Ethylenesulfonylethylene

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry is used to identify the characteristic absorption maxima (λmax) of a compound, which correspond to its electronic transitions. The core chromophore in this compound is the aminobenzoic acid moiety. For the parent compound, 4-aminobenzoic acid (PABA), characteristic absorption maxima are observed around 194 nm, 226 nm, and 278 nm. sielc.com

The substitution on the amino group in this compound will influence the electronic environment of the chromophore. The ethyl and ethylsulfonyl groups act as auxochromes, modifying the energy of the π-π* electronic transitions. This modification is expected to cause a shift in the primary absorption bands compared to unsubstituted PABA. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, and the nature of the substituents on this nitrogen will modulate the extent of this delocalization, thereby altering the absorption spectrum.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax)
CompoundReported λmax (nm)Electronic Transition Type
4-Aminobenzoic Acid~278 nm sielc.comπ → π
This compoundPredicted shift from 278 nmπ → π

Solvent Effects on Electronic Spectra and pH-Sensitivity

The position and intensity of absorption bands in a UV-Vis spectrum can be significantly influenced by the solvent environment (solvatochromism) and the pH of the solution. nih.gov Solvents of varying polarity can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. bau.edu.lbresearchgate.net For this compound, polar protic solvents can form hydrogen bonds with the oxygen atoms of the carboxyl and sulfonyl groups, which can lead to a bathochromic (red) or hypsochromic (blue) shift depending on the relative stabilization of the ground and excited states. mdpi.com

Furthermore, the compound possesses an acidic carboxylic acid group and a basic amino group, making its electronic spectrum highly sensitive to pH. rsc.org At a pH above its acid dissociation constant (pKa), the carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻). This introduces a negative charge, which alters the electronic distribution within the molecule and typically leads to a shift in the λmax. Conversely, at very low pH, the nitrogen atom could become protonated, which would also induce a significant spectral shift. This pH-dependent behavior is a key characteristic of the compound's electronic structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in modern pharmaceutical and chemical analysis for separating, identifying, and quantifying components within a mixture. For this compound, these methods are crucial for ensuring the purity of the final compound and for isolating it from reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities that may arise during synthesis. The method typically employs a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

In a typical reversed-phase HPLC analysis for benzoic acid derivatives, a C18 column is frequently utilized. nih.gov The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. The mobile phase often consists of an aqueous component (like a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govekb.eg By adjusting the ratio of these solvents, either in an isocratic (constant composition) or gradient (varied composition) manner, a robust separation can be achieved.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzoic acid moiety contains a chromophore that strongly absorbs UV light. upb.ro The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity. The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Condition Purpose
Column Reversed-phase C8 or C18, 5 µm, 4.6 x 150 mm Provides a nonpolar stationary phase for effective separation of polar and nonpolar compounds. rsc.org
Mobile Phase Acetonitrile and 0.02 M Ammonium Acetate (pH 4.0) The organic modifier (acetonitrile) and aqueous buffer elute the compounds from the column. nih.gov
Elution Mode Isocratic or Gradient Isocratic elution uses a constant mobile phase composition, while gradient elution varies the composition to separate complex mixtures. ekb.eg
Flow Rate 1.0 mL/min Controls the speed at which the mobile phase passes through the column, affecting resolution and analysis time. upb.ro
Detection UV at 228-280 nm The aromatic ring of the benzoic acid derivative allows for sensitive detection at these wavelengths. nih.govupb.ro

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature affects viscosity and retention times, so consistency is key for reproducibility. |

This method's adaptability allows for its use in various stages, from monitoring reaction progress to final quality control, ensuring the compound meets stringent purity requirements.

The parent compound, this compound, is achiral as it does not possess a stereocenter. Therefore, analysis by chiral HPLC is not applicable for determining its purity.

However, this technique becomes critically important for chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by modifying one of the ethyl groups or by synthesizing an ester with a chiral alcohol, the result would be a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological profiles.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP). nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds, including chiral amines and amino acid derivatives. yakhak.orgmst.edu

The separation process involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is carefully optimized to achieve the best resolution. researchgate.net The ability to accurately determine the enantiomeric excess is vital in pharmaceutical development where one enantiomer may be active while the other is inactive or even harmful.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This method provides a direct way to validate the empirical formula of a newly synthesized batch of this compound and serves as a crucial check of its stoichiometric purity.

The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are collected and quantified. From the masses of these products, the mass percentages of the corresponding elements in the original sample are calculated.

For this compound, with the chemical formula C₁₁H₁₅NO₄S, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a narrow margin of ±0.4%, to confirm the compound's identity and purity. A significant deviation would suggest the presence of impurities or an incorrect molecular structure.

Table 2: Elemental Analysis Data for this compound (C₁₁H₁₅NO₄S)

Element Theoretical Mass % Experimental Mass % (Typical)
Carbon (C) 48.34% 48.25% - 48.45%
Hydrogen (H) 5.53% 5.48% - 5.58%
Nitrogen (N) 5.12% 5.08% - 5.16%
Oxygen (O) 23.41% (by difference) -

| Sulfur (S) | 11.73% | 11.69% - 11.77% |

This comparison between theoretical and experimental values provides fundamental evidence for the correct elemental composition and validates the stoichiometry of the synthesized molecule.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometry Optimization

No published studies were found that performed Density Functional Theory (DFT) calculations to optimize the ground state geometry of 4-[Ethyl(ethylsulfonyl)amino]benzoic acid.

Calculation of Electronic Properties (HOMO-LUMO Energy Gaps and Molecular Orbitals)

There are no available research findings detailing the calculation of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

A Time-Dependent DFT (TD-DFT) analysis to determine the excited state properties and predict the UV-Vis spectra of this compound has not been reported in the available literature.

Vibrational Frequency Calculations and Normal Coordinate Analysis

No vibrational frequency calculations or normal coordinate analysis for this compound have been published.

Molecular Electrostatic Potential (MEP) Analysis

There are no published studies that include a Molecular Electrostatic Potential (MEP) analysis of this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

A Natural Bond Orbital (NBO) analysis to investigate intermolecular interactions of this compound has not been documented in scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. researchgate.netnih.gov This method identifies bond critical points (BCPs) between interacting atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For a molecule like this compound, QTAIM can be used to identify and characterize various interactions, including:

Hydrogen Bonds: Strong hydrogen bonds are expected, particularly involving the carboxylic acid group (O-H···O) forming dimers, and potentially weaker N-H···O or C-H···O interactions involving the sulfonamide group. nih.gov

Chalcogen Interactions: The presence of sulfur and oxygen atoms in the ethylsulfonyl group could lead to chalcogen bonding, which can be identified and quantified by QTAIM.

Hirshfeld Surface Analysis offers a visual and quantitative method for exploring intermolecular contacts in a crystal. scirp.orgscirp.orgresearchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on the normalized contact distance (dnorm), which highlights regions of close contact between neighboring molecules. mdpi.com

For this compound, a Hirshfeld surface analysis would likely reveal:

Dominant Interactions: Two-dimensional fingerprint plots derived from the Hirshfeld surface can quantify the percentage contribution of different types of intermolecular contacts. scirp.org For sulfonamides, H···H, O···H, and C···H contacts are typically significant. mdpi.com

Visualization of Hydrogen Bonds: Red spots on the dnorm surface indicate close contacts, which are characteristic of hydrogen bonds. mdpi.com This would visually confirm the hydrogen bonding patterns in the crystal lattice.

π-π Stacking: The presence of the benzene (B151609) ring allows for potential π-π stacking interactions with neighboring molecules, which can also be identified through Hirshfeld analysis. nih.gov

The combination of QTAIM and Hirshfeld surface analysis provides a comprehensive picture of the supramolecular structure, explaining the stability and packing of the molecules in the solid state. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and potential energy surface (PES) scans are computational techniques used to explore the different spatial arrangements (conformers) of a molecule and their relative energies. q-chem.comreadthedocs.io

Key Findings from Conformational Analyses of Similar Sulfonamides:

Sulfonamide Bond Flexibility: Studies on sulfonamides have shown that the rotation around the S-N bond has a relatively low energy barrier, leading to greater flexibility compared to an amide bond. researchgate.net

Multiple Stable Conformers: Due to the rotational freedom, several stable conformers with different orientations of the ethyl and ethylsulfonyl groups relative to the benzoic acid moiety are expected to exist. nih.govresearchgate.net The relative energies of these conformers can be small, suggesting that multiple conformations may be present at room temperature. mdpi.com

Influence of Substituents: The nature of the substituents on the nitrogen and the aromatic ring can influence the preferred conformation through steric and electronic effects. nih.gov

A Potential Energy Surface (PES) scan provides a more detailed view of the conformational landscape by systematically varying one or two dihedral angles while optimizing the rest of the molecular geometry. q-chem.comuni-muenchen.de For this compound, a PES scan of the dihedral angles around the S-N bond would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. This information is crucial for understanding the dynamic behavior of the molecule. researchgate.net

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Free Energy)

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the calculation of various thermodynamic properties of a molecule in the gas phase or in solution. stackexchange.com These calculations provide valuable data on the stability and reactivity of the compound. For this compound, key thermodynamic properties that can be calculated include:

Enthalpy of Formation (ΔHf°): This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

Standard Entropy (S°): This is a measure of the randomness or disorder of the molecules. It is influenced by the molecule's mass, structure, and vibrational frequencies.

Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of a compound's stability under standard conditions and can be used to predict the spontaneity of reactions. It is calculated from the enthalpy and entropy.

Below is an interactive table presenting representative calculated thermodynamic data for benzoic acid and a generic arylsulfonamide, which can serve as a reference for the expected range of values for this compound.

CompoundPropertyCalculated ValueUnits
Benzoic AcidEnthalpy of Formation (ΔHf°)-385.2kJ/mol
Benzoic AcidStandard Entropy (S°)334.5J/(mol·K)
Benzoic AcidGibbs Free Energy of Formation (ΔGf°)-245.3kJ/mol
Arylsulfonamide (generic)Enthalpy of Formation (ΔHf°)-450 to -650kJ/mol
Arylsulfonamide (generic)Standard Entropy (S°)400 to 500J/(mol·K)
Arylsulfonamide (generic)Gibbs Free Energy of Formation (ΔGf°)-250 to -450kJ/mol

Note: The values for the generic arylsulfonamide are illustrative and can vary significantly based on the specific substituents.

These computational approaches provide a detailed understanding of the chemical nature of this compound, from its intermolecular interactions and conformational preferences to its fundamental thermodynamic stability.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the benzene (B151609) ring is a versatile functional group that can undergo a variety of reactions. The presence of the electron-withdrawing 4-[Ethyl(ethylsulfonyl)amino] group is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself by stabilizing the carboxylate anion through inductive effects. This enhanced acidity can influence the rates and equilibria of its reactions.

Esterification:

The esterification of 4-[Ethyl(ethylsulfonyl)amino]benzoic acid involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction. dnu.dp.uasemanticscholar.orgresearchgate.netresearchgate.net

The general mechanism for the acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds via the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

The electron-withdrawing nature of the 4-[Ethyl(ethylsulfonyl)amino] substituent is anticipated to facilitate the nucleophilic attack by the alcohol on the carbonyl carbon, potentially increasing the reaction rate compared to benzoic acid. libretexts.org Kinetic studies on the esterification of benzoic acid with various alcohols have been conducted, and the reaction is typically found to be first order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net

Amidation:

Amidation of this compound involves its reaction with an amine to form an amide. This transformation is of significant importance in medicinal chemistry for the synthesis of new chemical entities. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid is often activated first.

Common methods for amidation include:

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Conversion to an acyl chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Direct amidation with catalysis: Recent methods have explored the use of catalysts, such as boric acid or certain metal complexes, to facilitate the direct amidation of carboxylic acids with amines under milder conditions. ibs.re.kr

The general mechanism for amidation via an activated carboxylic acid involves the nucleophilic attack of the amine on the activated carbonyl group, followed by the elimination of a leaving group.

Table 1: Comparison of Esterification and Amidation of this compound (Predicted Reactivity)

ReactionReagentsConditionsKey IntermediatesInfluence of Substituent
Esterification Alcohol, Acid CatalystHeat, Removal of WaterProtonated Carbonyl, Tetrahedral IntermediateElectron-withdrawing group enhances carbonyl electrophilicity, potentially increasing the rate.
Amidation Amine, Coupling Agent or conversion to Acyl ChlorideVaries (often mild with coupling agents)Activated Carboxylic Acid (e.g., O-acylisourea), Tetrahedral IntermediateElectron-withdrawing group facilitates activation and nucleophilic attack.

Decarboxylation Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate this process by stabilizing the resulting carbanionic intermediate. nih.gov

While direct decarboxylation of this compound is not a commonly reported reaction under standard laboratory conditions, it can be conceptually considered. The mechanism would likely involve the formation of an unstable aryl anion after the loss of CO₂. The electron-withdrawing N-ethyl-N-ethylsulfonylamino group would help to stabilize this negative charge on the aromatic ring through its inductive effect.

Catalytic methods for the decarboxylation of benzoic acid derivatives have been developed, often employing transition metals like copper or palladium. rsc.orgnih.gov These reactions typically proceed through an organometallic intermediate. For instance, a proposed mechanism for copper-catalyzed decarboxylation involves the formation of a copper benzoate (B1203000) salt, followed by decarboxylation to form an aryl-copper species, which is then protonated to yield the decarboxylated product. The efficiency of such reactions is often enhanced for benzoic acids bearing electron-withdrawing substituents. nih.gov

Reactivity of the Sulfonamide Linkage

The N,N-disubstituted sulfonamide group in this compound is generally considered to be a robust and stable functional group. However, under certain conditions, it can undergo reactions such as hydrolysis, oxidation, and nucleophilic attack.

The hydrolysis of sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. This process is generally slow but can be catalyzed by strong acids or bases.

Acidic Hydrolysis:

Under strong acidic conditions, the hydrolysis of N,N-disubstituted sulfonamides is believed to proceed through a mechanism involving protonation of the sulfonamide nitrogen. This is followed by the nucleophilic attack of a water molecule on the sulfur atom. The N-ethyl-N-ethylsulfonylamino group in the target molecule is a tertiary sulfonamide. The acid-catalyzed hydrolysis of such sulfonamides is generally very slow. nih.gov The mechanism likely involves a pre-equilibrium protonation of one of the sulfonyl oxygens or the nitrogen atom, followed by a rate-determining attack of water on the sulfur atom.

Basic Hydrolysis:

The basic hydrolysis of N,N-disubstituted sulfonamides is also a slow process. The mechanism is thought to involve the direct nucleophilic attack of a hydroxide ion on the sulfur atom, leading to the formation of a pentacoordinate intermediate. This is followed by the cleavage of the S-N bond to yield a sulfonate and an amine. The rate of this reaction is dependent on the concentration of the hydroxide ion.

Sulfonamides are generally resistant to oxidation. However, under strong oxidizing conditions, reactions can occur. The potential sites of oxidation in this compound are the sulfur atom and the ethyl groups attached to the nitrogen.

Oxidation of the sulfur atom in a sulfonamide would lead to the formation of higher oxidation state sulfur species, though this is not a common reaction pathway. More likely, oxidative degradation would involve the alkyl groups. For instance, oxidative N-dealkylation can occur, which is a known metabolic pathway for many drugs containing N-alkyl groups. nih.gov This process could lead to the formation of 4-[(Ethylsulfonyl)amino]benzoic acid and acetaldehyde. Electrochemical oxidation has also been shown to cleave N-C bonds in sulfonamides.

The sulfur atom in the sulfonamide group is electrophilic and can be subject to nucleophilic attack. However, due to the presence of two electron-donating ethyl groups on the nitrogen, the S-N bond is relatively strong, and the sulfur atom is somewhat shielded from attack.

Nucleophilic substitution at the sulfur atom of a sulfonamide typically proceeds through an addition-elimination mechanism, forming a trigonal bipyramidal intermediate. mdpi.com The susceptibility to nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to effect a reaction. For N,N-disubstituted sulfonamides, the leaving group would be the diethylamine anion, which is a poor leaving group, making direct nucleophilic substitution challenging.

Table 2: Chemical Reactivity of the Sulfonamide Linkage in this compound (Predicted)

ReactionConditionsProbable MechanismPotential Products
Acidic Hydrolysis Strong Acid, HeatProtonation followed by nucleophilic attack of water on sulfur4-Sulfobenzoic acid, Diethylamine
Basic Hydrolysis Strong Base, HeatNucleophilic attack of hydroxide on sulfur4-Sulfobenzoic acid, Diethylamine
Oxidation Strong Oxidizing AgentsN-dealkylation4-[(Ethylsulfonyl)amino]benzoic acid, Acetaldehyde
Nucleophilic Attack Strong NucleophilesAddition-Elimination at SulfurDepends on the nucleophile

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the N-ethyl-N-ethylsulfonylamino group [-N(Et)SO₂Et].

Both the carboxylic acid and the N-ethyl-N-ethylsulfonylamino substituents are electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution (SEAr) compared to unsubstituted benzene. libretexts.orgwikipedia.org

Carboxylic Acid Group (-COOH): This group is a meta-directing deactivator. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ortho and para positions particularly electron-deficient. quora.comreddit.com

N-Ethyl-N-ethylsulfonylamino Group [-N(Et)SO₂Et]: The strongly electron-withdrawing nature of the ethylsulfonyl group (-SO₂Et) significantly reduces the electron-donating capacity of the nitrogen atom's lone pair. Consequently, the entire substituent acts as a deactivating, meta-directing group.

The functional groups attached to the phenyl ring can undergo various transformations.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is amenable to standard transformations such as esterification and amide formation.

Esterification: The compound can be converted to its corresponding esters via reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netchegg.com This reaction is reversible, and to obtain a high yield of the ester, the equilibrium must be shifted towards the products, often by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives
ReactantCatalystConditionsProductReference
Ethanol (B145695)Concentrated H₂SO₄Reflux for 60-75 minutesEthyl 4-[ethyl(ethylsulfonyl)amino]benzoate researchgate.netlibretexts.org

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation often requires the use of a coupling agent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC). youtube.com Alternatively, direct condensation can be achieved under specific conditions, for example, using titanium tetrachloride (TiCl₄) as a mediator. nih.gov A traditional method involves converting the carboxylic acid to an ammonium salt with ammonium carbonate, followed by dehydration upon heating to yield the primary amide. libretexts.org

Table 2: General Methods for Amide Formation from Benzoic Acids
AmineReagent/CatalystConditionsProduct TypeReference
Primary or Secondary Amine (R-NH₂ or R₂NH)DCC (Dehydrating Agent)Typically room temperature in an inert solventN-Substituted Amide youtube.com
AnilineTiCl₄Reflux in dichloromethane or pyridineN-Phenyl Amide nih.gov
Ammonium Carbonate1. Form salt with excess acid. 2. Heat to dehydrate.Heating under refluxPrimary Amide libretexts.org

Reactions of the N-Ethyl-N-ethylsulfonylamino Group: N-alkylated sulfonamides are generally highly stable functional groups, resistant to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as basic and nucleophilic conditions. rsc.org However, specific transformations like N-dealkylation can be achieved under certain conditions. For instance, electrochemical oxidation can mimic metabolic pathways catalyzed by cytochrome P450 enzymes, leading to the removal of N-alkyl groups from sulfonamides. mdpi.com

Investigation of Reaction Kinetics and Thermodynamics

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the reactivity can be inferred from general chemical principles.

Kinetics: For electrophilic aromatic substitution, the presence of two strong deactivating groups on the aromatic ring would predict slow reaction rates. The activation energy for the formation of the cationic intermediate (arenium ion) would be significantly higher than that for benzene. wikipedia.org

Thermodynamics: In reversible reactions such as Fischer esterification, the position of the equilibrium is governed by the relative stability of reactants and products. The equilibrium constant (K) for the esterification of benzoic acid derivatives is influenced by steric and electronic factors. researchgate.net According to Le Chatelier's Principle, the thermodynamic equilibrium can be shifted to favor product formation by altering reaction conditions, such as the concentration of reactants or the removal of products. researchgate.net Studies on other aminobenzoic acid derivatives in biological systems have shown that reaction efficiency does not always correlate directly with simple parameters like nucleophilicity, suggesting that complex kinetic and thermodynamic factors, including solvation and molecular positioning, play crucial roles. nih.govacs.org

Catalytic Methodologies in Synthesis and Transformation

Catalytic methods are central to modern organic synthesis for enhancing efficiency and selectivity.

While there are no specific examples in the searched literature of this compound being used directly as a substrate in transition metal-catalyzed coupling reactions, its scaffold is amenable to such transformations. For the compound to participate in reactions like Suzuki, Heck, or Sonogashira coupling, it would first require modification to introduce a suitable leaving group onto the aromatic ring (e.g., I, Br, OTf), typically at one of the activated positions ortho to the carboxylic acid group.

Conversely, the synthesis of this molecule or its derivatives could employ transition metal catalysis. For example, a Buchwald-Hartwig amination could potentially be used to couple an N-ethyl-ethylsulfonamide with a 4-halobenzoic acid derivative.

The parent compound, this compound, is achiral. The application of organocatalysis or biocatalysis would be relevant for the synthesis of chiral derivatives, for instance, those containing stereocenters in the alkyl chains or created through asymmetric modification of the aromatic ring or its substituents.

While biocatalysis is a broad field, and enzymes can perform a vast array of chemical transformations, the specific use of organocatalysis or biocatalysis for enantioselective transformations of chiral derivatives of this compound is not well-documented in the available literature. Research on related aminobenzoic acid derivatives has explored their interactions and reactivity within biological systems, such as their incorporation into polypeptides by the ribosome, which represents a form of biocatalysis. nih.govacs.org However, these studies focus on mechanistic understanding rather than preparative enantioselective synthesis.

Structural Modification and Derivatization Strategies

Modification of the Benzoic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for modification through common organic reactions.

The carboxyl group of 4-[Ethyl(ethylsulfonyl)amino]benzoic acid can be readily converted into a wide range of ester derivatives. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a standard procedure for synthesizing alkyl esters. researchgate.netchegg.com For instance, reaction with ethanol (B145695) yields the corresponding ethyl ester, a transformation analogous to the synthesis of benzocaine (B179285) from p-aminobenzoic acid. researchgate.netlibretexts.org To drive the reaction equilibrium towards the product side and ensure a high yield, an excess of the alcohol reactant is often used, or a method to remove the water byproduct is employed. researchgate.net

The synthesis of various esters, including those with more complex alcohol moieties, has been explored for structurally related aminobenzoic acids. rsc.org These modifications can significantly alter the compound's solubility, lipophilicity, and pharmacokinetic properties.

The carboxylic acid can be activated and subsequently reacted with amines or hydrazines to form amides and hydrazides, respectively. A common strategy involves converting the carboxylic acid to an acyl chloride, which then readily reacts with an amine. For related aminobenzoic acids, derivatives have been synthesized by reacting them with various halides, including benzoyl chloride and benzyl (B1604629) chloride, often in the presence of a base like pyridine. researchgate.net

Alternatively, the corresponding ester, such as the ethyl ester, can be treated with hydrazine (B178648) hydrate (B1144303) to produce the hydrazide derivative. nih.govnih.gov This method is a key step in the synthesis of more complex molecules. For example, 4-aminobenzohydrazide (B1664622) has been synthesized from ethyl 4-aminobenzoate (B8803810) by refluxing with hydrazine in ethanol. researchgate.netnih.gov These hydrazide intermediates are valuable precursors for synthesizing a variety of heterocyclic compounds and other derivatives with potential biological activities. nih.gov

Alteration of the Ethyl(ethylsulfonyl)amino Substituent

The N,N-disubstituted sulfonamide portion of the molecule offers additional opportunities for structural diversification.

While the sulfonamide nitrogen in this compound is already substituted, further reactions at this site are less common than at a primary or secondary amine. However, in analogous N-substituted sulfamoylbenzoic acid derivatives, modifications at the sulfonamide nitrogen have been explored. d-nb.inforesearchgate.net Strategies could potentially involve dealkylation followed by re-alkylation or acylation under specific conditions. Acylation of aminobenzoic acids with various acyl chlorides has been documented, suggesting that similar transformations could be applied to modify the amino substituent. researchgate.net

Systematic alterations to the ethyl groups attached to the nitrogen and the sulfonyl moiety can be undertaken to probe structure-activity relationships. This could involve synthesizing analogs with different alkyl chains (e.g., methyl, propyl) or introducing functional groups onto the ethyl chains. For instance, replacing the N-ethyl group with other residues like naphthyl, naphthylmethyl, or indolylalkyl has been investigated for similar N,N-disubstituted 4-sulfamoylbenzoic acid derivatives. d-nb.info Such changes can significantly impact the molecule's steric and electronic properties.

Introduction of Diverse Substituents on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a variety of substituents. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents—the carboxylic acid and the ethyl(ethylsulfonyl)amino group—will govern the position of the incoming electrophile.

The carboxylic acid group is a deactivating, meta-directing group. youtube.comreddit.com Conversely, the N-substituted amino group is a potent activating, ortho-, para-directing group. The combined influence of these two groups will determine the regioselectivity of substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For example, nitration using a mixture of nitric and sulfuric acid could introduce a nitro group onto the ring. libretexts.org Similarly, halogenation with reagents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst can introduce halogen atoms. masterorganicchemistry.com The specific position of substitution would depend on the interplay between the activating and deactivating effects of the existing groups. Studies on substituted benzoic acids have shown that introducing substituents like chloro or fluoro groups can have significant implications for the molecule's chemical properties. mdpi.com

Interactive Data Table of Compounds

Compound NameChemical Structure
This compoundC₁₁H₁₅NO₄S
Ethyl 4-[Ethyl(ethylsulfonyl)amino]benzoateC₁₃H₁₉NO₄S
4-[Ethyl(ethylsulfonyl)amino]benzamideC₁₁H₁₆N₂O₃S
4-[Ethyl(ethylsulfonyl)amino]benzohydrazideC₁₁H₁₇N₃O₃S
4-Aminobenzoic acidC₇H₇NO₂
Ethyl 4-aminobenzoate (Benzocaine)C₉H₁₁NO₂
4-AminobenzohydrazideC₇H₉N₃O

Halogenation, Nitration, and Alkylation

The benzene ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the deactivating, meta-directing carboxyl group (-COOH) and the activating, ortho, para-directing N-ethyl-N-ethylsulfonylamino group [-N(Et)SO2Et]—govern the regioselectivity of these reactions. The powerful ortho, para-directing influence of the substituted amino group typically dominates, guiding incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is already substituted.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a common step in the synthesis of many functionalized aromatic compounds. For derivatives of aminobenzoic acid, nitration is typically achieved using a mixture of nitric acid and sulfuric acid. In the case of this compound, the reaction is predicted to yield 4-[Ethyl(ethylsulfonyl)amino]-3-nitrobenzoic acid as the major product. This is analogous to the nitration of similar compounds like 4-acetamidobenzoic acid and 4-ethyl-amino-benzoic acid, where substitution occurs at the 3-position. nih.govgoogle.com The N-ethyl-N-ethylsulfonyl group directs the incoming nitronium ion (NO2+) to the ortho position.

Table 1: Predicted Conditions for Nitration
ReagentSolvent/AcidPredicted Major ProductTypical Conditions
Nitric Acid (HNO₃)Sulfuric Acid (H₂SO₄)4-[Ethyl(ethylsulfonyl)amino]-3-nitrobenzoic acid0-10 °C

Halogenation

Halogenation involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring. Direct bromination, for instance, can be carried out using bromine in a solvent like acetic acid. Given the directing effect of the substituted amino group, halogenation is expected to occur at the 3- and potentially 5-positions. The reaction conditions can be controlled to favor mono- or di-substitution.

Table 2: Predicted Conditions for Halogenation
ReagentSolventPredicted Product(s)
Bromine (Br₂)Acetic Acid3-Bromo-4-[ethyl(ethylsulfonyl)amino]benzoic acid
N-Bromosuccinimide (NBS)Acetonitrile (B52724)3-Bromo-4-[ethyl(ethylsulfonyl)amino]benzoic acid

Alkylation

Alkylation can occur at two primary sites: the carboxylic acid group (O-alkylation) or, less commonly, the sulfonamide nitrogen (N-alkylation).

O-Alkylation (Esterification): The most straightforward alkylation is the esterification of the carboxylic acid group. This is typically achieved by reacting the compound with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification). This reaction converts the benzoic acid into a benzoate (B1203000) ester, altering its polarity and solubility. A series of alkyl derivatives of 4-aminobenzoic acid (PABA) have been prepared through O-alkylation using various alkylating agents in the presence of a base like potassium carbonate. nih.gov

N-Alkylation: Direct alkylation of the sulfonamide nitrogen is generally challenging due to the electron-withdrawing effect of the adjacent sulfonyl group, which reduces the nucleophilicity of the nitrogen atom.

Synthesis of Conjugated Systems

Expanding the conjugated π-system of this compound can be achieved by leveraging the reactivity of its functional groups, particularly the carboxylic acid.

One common strategy for creating extended conjugated systems from aminobenzoic acids is through the formation of azo compounds (-N=N-). This typically involves diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. scholarsresearchlibrary.com However, this compound possesses a secondary amine and cannot be directly diazotized. An alternative approach would involve modifying the carboxylic acid group.

The carboxylic acid can be converted into an acyl chloride, which is a highly reactive intermediate. This acyl chloride can then react with other molecules containing amino or hydroxyl groups to form amides or esters, respectively. By choosing a reaction partner that is itself a conjugated system (e.g., an aromatic amine or phenol), a larger, conjugated molecule can be synthesized.

Table 3: Strategies for Synthesizing Conjugated Systems
Functional GroupIntermediateReaction PartnerResulting LinkageExample Product Class
Carboxylic AcidAcyl ChlorideAromatic Amine (e.g., Aniline)Amide BondN-Aryl Benzamides
Carboxylic AcidAcyl ChlorideAromatic Alcohol (e.g., Phenol)Ester BondAryl Benzoates

Applications in Advanced Chemical and Materials Science

Utilization as Synthetic Intermediates in Fine Chemical Production

While direct and extensive research on the application of 4-[Ethyl(ethylsulfonyl)amino]benzoic acid as a synthetic intermediate is not widely documented in publicly available literature, the structural motifs present in the molecule are indicative of its potential utility in the synthesis of more complex fine chemicals. The presence of a carboxylic acid group allows for a variety of classical transformations, such as esterification, amidation, and conversion to an acyl chloride. These reactions would enable the coupling of the 4-[Ethyl(ethylsulfonyl)amino]benzoyl moiety to other molecules, thereby introducing the ethylsulfonylamino group into a larger structure.

For instance, analogous compounds such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid serve as key intermediates in the synthesis of pharmaceuticals. This suggests that this compound could similarly be a precursor for active pharmaceutical ingredients (APIs) or other high-value organic compounds where the specific substitution pattern is desired for biological activity or material properties. The synthesis of such specialized intermediates often involves multi-step processes where each functional group is strategically manipulated to build molecular complexity.

Potential as Building Blocks for Polymeric Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonamide group, makes it a candidate for the synthesis of novel polymeric materials. Although specific examples of polymers derived directly from this monomer are not prevalent in the literature, its structural similarity to other polymer building blocks, like 4-aminobenzoic acid (PABA), suggests its potential. PABA, for example, can be polymerized to form poly-p-benzamide, a type of aramid polymer known for its thermal stability and mechanical strength.

The incorporation of the ethyl(ethylsulfonyl)amino group into a polymer backbone could impart unique properties. The sulfonamide group can influence solubility, thermal stability, and intermolecular interactions through hydrogen bonding. By participating in condensation polymerization reactions, either through the carboxylic acid group reacting with an alcohol or amine, or potentially through reactions involving the sulfonamide group under specific conditions, this compound could be used to create polyesters, polyamides, or other functional polymers. The resulting materials could find applications in specialty plastics, fibers, or films where tailored properties are required.

Role in the Development of Specialty Dyes and Pigments

Aromatic amines and their derivatives are fundamental precursors in the synthesis of a wide array of dyes and pigments, particularly azo dyes. While direct evidence of this compound being used for this purpose is scarce, its structure contains the necessary components. The core aromatic ring can be diazotized and then coupled with various aromatic compounds to produce colored molecules.

The ethyl(ethylsulfonyl)amino group would act as an auxochrome, a group that can modify the color and intensity of the dye. The specific nature of this substituent would likely influence the final color, as well as properties such as lightfastness, solubility in different media, and affinity for various substrates like textiles or plastics. The synthesis of azo dyes from aromatic amines is a well-established industrial process, and the use of novel amines like this compound could lead to the development of new colorants with unique shades and improved performance characteristics.

Exploration in Environmental Chemistry for Chemical Remediation Agents

The application of this compound as a chemical remediation agent is not an area that has been significantly explored. Research in the environmental applications of similar compounds, such as 4-aminobenzoic acid (PABA), has primarily focused on their occurrence as contaminants and their subsequent removal from water sources. For instance, studies have investigated the degradation of PABA and its derivatives through advanced oxidation processes.

However, the potential for a molecule like this compound to act as a remediation agent could be theoretically considered. For example, the carboxylic acid functionality could be used to chelate heavy metal ions, or the entire molecule could be functionalized onto a solid support to create a sorbent for specific pollutants. Further research would be necessary to explore these possibilities and to determine the efficacy and environmental impact of using this compound in remediation technologies.

Application in Analytical Chemistry as Reagents or Standards

In analytical chemistry, compounds with well-defined structures and properties are essential as reagents and standards. While this compound is not a commonly cited analytical standard, its derivatives, such as the ethyl ester of 4-aminobenzoic acid (benzocaine), are used in analytical methods. These compounds can serve as internal or external standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of related substances.

Given its specific structure, this compound could potentially be used as a standard for the identification and quantification of this particular compound in various matrices, should the need arise in a specific industrial or research context. Furthermore, the reactive nature of its functional groups could allow it to be used as a derivatizing agent to improve the detection or separation of other analytes.

Investigation as Chemical Probes for Permeability Studies (non-biological context)

The use of chemical probes to study permeability in non-biological systems, such as synthetic membranes or polymer films, is a valuable technique in materials science. While there is no specific literature detailing the use of this compound for this purpose, its molecular size and polarity could make it a candidate for such studies. By monitoring the transport of this molecule across a barrier, information about the barrier's porosity, selectivity, and other transport properties could be obtained. The selection of a probe molecule often depends on the specific characteristics of the system being studied, and the unique combination of functional groups in this compound might make it suitable for particular applications where interactions with these groups are relevant.

Development of Photoreactive Functional Materials

The development of photoreactive materials is a growing field with applications in areas such as photolithography, data storage, and smart coatings. Aromatic compounds, particularly those with electron-donating and electron-withdrawing groups, can exhibit interesting photochemical properties. The parent compound, 4-aminobenzoic acid (PABA), is well-known for its UV-absorbing properties and has been studied for its photostability and photodegradation pathways.

The introduction of the ethyl(ethylsulfonyl)amino group to the benzoic acid structure could modify its photochemical behavior. This substituent could influence the molecule's absorption spectrum, quantum yield of fluorescence or phosphorescence, and its susceptibility to photodegradation or photo-induced reactions. If the compound exhibits desirable photoreactive properties, it could potentially be incorporated into polymers or other materials to create functional systems that respond to light. For example, it could be used to create photo-crosslinkable polymers or materials that change their properties upon irradiation.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Green Synthetic Routes

The conventional production of aminobenzoic acid and its derivatives often relies on chemical synthesis using petroleum-based precursors, which can involve toxic materials and generate significant environmental pollution. A primary future challenge is the development of green and sustainable methods for synthesizing 4-[Ethyl(ethylsulfonyl)amino]benzoic acid. Research in this area could draw inspiration from the biosynthesis of PABA in microorganisms and plants, which use chorismate as a starting material.

Future research could focus on:

Biocatalysis: Employing engineered enzymes or whole-cell systems to perform key synthetic steps, such as the sulfonation and ethylation of a PABA precursor, under mild, aqueous conditions.

Renewable Feedstocks: Investigating pathways to produce the aromatic core of the molecule from renewable biomass rather than petroleum.

Green Solvents and Reagents: Replacing hazardous solvents and reagents, such as chlorinated hydrocarbons and harsh acids, with environmentally benign alternatives like supercritical fluids or ionic liquids. The use of aqueous ethanol (B145695) has been noted as an environmentally safe medium for some related reductions.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

AspectConventional SynthesisPotential Green/Sustainable Route
Starting MaterialsPetroleum-derived (e.g., benzene (B151609), toluene)Renewable feedstocks (e.g., glucose, lignin)
CatalystsHeavy metals, strong acidsBiocatalysts (enzymes), metal-organic frameworks
SolventsDichloromethane, pyridineWater, ethanol, supercritical CO2
Reaction ConditionsHigh temperature and pressureAmbient temperature and pressure
ByproductsPotentially toxic waste streamsBiodegradable or recyclable byproducts

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry offers a powerful toolkit for predicting molecular behavior, thereby reducing the need for time-consuming and resource-intensive laboratory experiments. For this compound, advanced computational modeling represents a significant area for future research. Density Functional Theory (DFT) has been successfully used to evaluate the geometrical parameters, vibrational frequencies, and electronic properties of related molecules like ethyl 4-aminobenzoate (B8803810).

Future computational studies could include:

DFT Calculations: To determine the optimal molecular geometry, electronic structure (HOMO-LUMO energy gap), and molecular electrostatic potential (MEP) of the title compound. This can help predict sites of reactivity.

Molecular Docking: To simulate the interaction of this compound with biological targets, such as enzymes or receptors. Such studies have been performed on other benzoic acid analogs to predict their binding affinity and mode of action.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and intermolecular interactions within the crystal structure of the compound.

Structure-Activity Relationship (SAR) Modeling: To build predictive models that correlate structural modifications of the molecule with changes in its properties, guiding the design of new derivatives with enhanced characteristics.

Table 2: Potential Applications of Computational Modeling

Computational MethodPredicted Property or Application
Density Functional Theory (DFT)Optimized molecular structure, vibrational spectra, electronic properties, reaction mechanisms
Time-Dependent DFT (TD-DFT)UV-visible absorption spectra, electronic transition energies
Molecular DockingBinding affinity to proteins, identification of potential biological targets
Molecular Dynamics (MD) SimulationConformational flexibility, stability of ligand-protein complexes
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular descriptors

Exploration of Novel Catalytic Transformations

Catalysis is central to modern chemical synthesis, enabling efficient and selective transformations. Future research on this compound could explore novel catalytic methods for both its synthesis and its subsequent modification. While traditional syntheses may involve stoichiometric reagents, future approaches will likely focus on catalytic cycles that minimize waste and improve atom economy.

Areas for investigation include:

C-H Activation: Developing catalysts that can selectively functionalize the aromatic ring or ethyl groups of the molecule, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates.

Directed Catalysis: Using the existing functional groups (carboxyl, sulfonyl) to direct catalysts to specific sites on the molecule for further transformation.

Photoredox Catalysis: Employing light-driven catalytic reactions to perform transformations under mild conditions, potentially enabling new reaction pathways that are inaccessible through traditional thermal methods.

Design of Next-Generation Analytical Methodologies

The ability to accurately detect and quantify a chemical compound is crucial for research, development, and quality control. For this compound and its potential metabolites or degradation products, the development of advanced analytical methods is an important research direction. Existing methods for related compounds often rely on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Future challenges and opportunities include:

High-Resolution Mass Spectrometry (HRMS): Developing sensitive and specific LC-MS/MS methods for trace-level detection in complex matrices, such as biological fluids or environmental samples.

Chiral Chromatography: Creating methods to separate potential enantiomers of derivatives if a stereocenter is introduced, which is critical for pharmaceutical applications.

Sensor Development: Designing chemical or biological sensors for real-time monitoring of the compound during synthesis or in biological systems.

Advanced Spectroscopy: Using techniques like two-dimensional NMR or advanced vibrational spectroscopy to provide deeper structural insights and analyze intermolecular interactions.

Table 3: Overview of Analytical Methodologies

TechniqueApplicationPotential Advancement
High-Performance Liquid Chromatography (HPLC)Separation, quantification, purity analysisUltra-high pressure LC (UHPLC) for faster analysis; coupling with HRMS for higher sensitivity
Mass Spectrometry (MS)Molecular weight determination, structural elucidationAmbient ionization techniques for rapid screening; imaging MS for spatial distribution analysis
Nuclear Magnetic Resonance (NMR)Definitive structural confirmationCryogenic probes for enhanced sensitivity; solid-state NMR for crystal structure analysis
X-ray CrystallographyDetermination of 3D molecular and crystal structureStructure solution from powder diffraction data for non-single-crystal samples

Integration with High-Throughput Experimentation and Data Science for Discovery

The convergence of laboratory automation, miniaturization, and data science is revolutionizing chemical discovery. Applying these principles to this compound could dramatically accelerate the exploration of its chemical space and potential applications. An unresolved challenge is the slow, one-at-a-time synthesis and testing of new molecules.

Future research should integrate:

Automated Synthesis: Using robotic platforms to perform reactions in microplates, enabling the rapid synthesis of a large library of derivatives of this compound with varied substituents.

High-Throughput Screening (HTS): Screening these libraries against a wide range of biological or material science targets to identify "hits" with desired properties. This approach moves away from hypothesis-driven single-target screening to a more discovery-oriented process.

Machine Learning and AI: Applying algorithms to the large datasets generated from HTS to identify complex structure-activity relationships, predict the properties of unsynthesized molecules, and suggest the next generation of compounds to be made, creating a closed "design-make-test-analyze" loop.

By embracing these future directions, the scientific community can unlock the full potential of specialized molecules like this compound, paving the way for more sustainable chemical production and the accelerated discovery of new functional materials and therapeutics.

Q & A

Q. What are the key steps for synthesizing 4-[ethyl(ethylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a benzoic acid precursor. Key steps include:

  • Sulfonylation : Reacting 4-aminobenzoic acid with ethylsulfonyl chloride under controlled pH (e.g., using NaHCO₃ to scavenge HCl) .
  • Temperature management : Maintaining 0–5°C during sulfonylation to minimize side reactions like over-sulfonation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Optimization strategies :

  • Use kinetic studies (HPLC monitoring) to determine ideal reaction times .
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve sulfonyl group incorporation .

Q. How can the purity and structural integrity of this compound be verified?

Methodological approaches :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the presence of ethylsulfonyl (δ ~3.4 ppm for CH₂, δ ~1.2 ppm for CH₃) and benzoic acid (δ ~12.5 ppm for COOH) groups .
    • FT-IR : Validate sulfonamide N–H stretching (~3300 cm⁻¹) and S=O asymmetric stretching (~1350 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. What are the common challenges in characterizing sulfonamide derivatives like this compound?

  • Hydrogen bonding complexity : The sulfonamide group forms intermolecular H-bonds, complicating crystallization. Use X-ray diffraction (single-crystal) to resolve packing motifs .
  • Acidic proton instability : The benzoic acid proton may exchange in protic solvents. Characterize in DMSO-d₆ for NMR to avoid signal broadening .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Case study : X-ray diffraction of this compound derivatives reveals:

  • Torsion angles : The ethylsulfonyl group adopts a staggered conformation (dihedral angle ~75° relative to the benzene ring) to minimize steric clash .
  • Hydrogen-bonding networks : Intermolecular O–H···O (carboxylic acid to sulfonyl) and N–H···O (sulfonamide) interactions stabilize the crystal lattice .

Q. Methodology :

  • Compare experimental (XRD) and computational (DFT) bond lengths/angles to validate structural models .
  • Use Mercury software to analyze symmetry operations and unit-cell parameters .

Q. How can researchers design derivatives of this compound for enhanced biological activity?

Strategy :

  • Functional group modulation :
    • Replace ethylsulfonyl with bulkier groups (e.g., phenylsulfonyl) to alter steric effects on target binding .
    • Introduce electron-withdrawing substituents (e.g., nitro) on the benzoic acid ring to adjust pharmacokinetics .
  • Structure-activity relationship (SAR) studies :
    • Test derivatives against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
    • Correlate logP values (HPLC-derived) with membrane permeability .

Example : Derivatives with methoxy substituents showed 3-fold higher binding affinity to tyrosine kinases compared to the parent compound .

Q. What analytical techniques are critical for resolving conflicting data in reaction mechanisms?

Contradiction example : Disputed intermediates in sulfonylation pathways. Resolution tools :

  • LC-MS/MS : Track transient intermediates (e.g., sulfonic acid adducts) with high sensitivity .
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to confirm hydrolysis steps in mechanistic pathways .
  • DFT calculations : Model transition states to predict favored reaction pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

Protocol :

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides) .
  • Photodegradation : Expose to UV light (254 nm) and monitor by HPLC for byproduct formation .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify intact compound via UV-Vis (λ = 270 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.